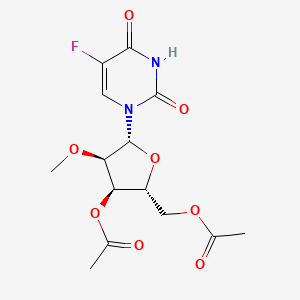

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Beschreibung

BenchChem offers high-quality 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFKGGOQOTYTGP-PRULPYPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, a key intermediate in nucleoside chemistry and drug development. Acetylation of nucleosides is a critical modification to enhance properties such as cell membrane permeability and bioavailability. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and robust methods for purification and characterization. The protocol detailed herein is designed to be self-validating, ensuring reproducibility and high-purity yields for researchers in both academic and industrial settings.

Introduction: The Significance of Nucleoside Acetylation

Nucleoside analogues are a cornerstone of antiviral and anticancer therapeutics.[1] However, their inherent polarity, due to multiple hydroxyl groups, often limits their passive diffusion across cellular membranes. Protecting these hydroxyl groups via acetylation is a widely employed strategy to create more lipophilic prodrugs or intermediates.[1] The acetyl groups can be cleaved by intracellular esterases, releasing the active nucleoside at the target site.

The target molecule, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, is an important derivative of 5-fluoro-2'-O-methyluridine. The fluorine atom at the 5-position of the uracil base is a common modification known to impart valuable biological activity, while the 2'-O-methyl group on the ribose moiety can enhance metabolic stability and fine-tune binding affinity. This guide details an efficient and reliable method for the di-acetylation of the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of the parent nucleoside.

The Acetylation Reaction: Mechanism and Rationale

The selected method employs acetic anhydride as the acetylating agent and 4-(Dimethylamino)pyridine (DMAP) as a highly efficient nucleophilic catalyst.[2][3] This combination offers significantly accelerated reaction rates compared to using pyridine or other less nucleophilic bases alone.[2]

Core Mechanism: The Role of DMAP as a Hypernucleophilic Acyl-Transfer Catalyst

The catalytic prowess of DMAP stems from its ability to form a highly reactive N-acylpyridinium intermediate with acetic anhydride.[4][5]

-

Catalyst Activation: The dimethylamino group on DMAP enhances the nucleophilicity of the pyridine nitrogen, allowing it to readily attack one of the carbonyl carbons of acetic anhydride.[4]

-

Formation of the Reactive Intermediate: This attack forms a highly electrophilic and unstable N-acetylpyridinium ion, along with an acetate anion. This intermediate is a far more potent acylating agent than acetic anhydride itself.[4][5]

-

Acyl Transfer: The hydroxyl groups of the nucleoside (5-fluoro-2'-O-methyluridine) then act as nucleophiles, attacking the activated acetyl group of the N-acetylpyridinium ion.

-

Catalyst Regeneration: This transfers the acetyl group to the nucleoside's hydroxyls and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

Materials, Reagents, and Equipment

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-fluoro-2'-O-methyluridine | ≥98% | Commercially Available | Starting material. |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥99% | Sigma-Aldrich | Acetylating agent. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst. |

| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich | Base to neutralize acidic byproduct. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Anhydrous solvent is crucial. |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | For quenching and chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For aqueous workup. |

| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR | For drying organic phase. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stir plate with heating capabilities

-

Reflux condenser and inert gas (N₂ or Ar) manifold

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders)

Detailed Synthesis and Purification Protocol

This protocol is based on a 1.0 mmol scale of the starting nucleoside.

Step 1: Reaction Setup

-

To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-2'-O-methyluridine (1.0 mmol, 260.2 mg).

-

Add anhydrous dichloromethane (DCM, 10 mL) and stir until the solid is fully dissolved.

-

Add triethylamine (Et₃N) (3.0 mmol, 0.42 mL).

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 12.2 mg).

-

Cool the mixture to 0 °C in an ice bath.

Scientist's Note: The reaction is run under an inert atmosphere using anhydrous solvent to prevent the hydrolysis of acetic anhydride, which would reduce yield and complicate purification. Triethylamine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Step 2: Acetylation

-

Slowly add acetic anhydride (Ac₂O) (2.5 mmol, 0.24 mL) to the stirring solution at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 2-4 hours.

Scientist's Note: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in DCM. The product spot should be significantly less polar (higher Rf value) than the starting material.

Step 3: Quenching and Aqueous Workup

-

Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add methanol (2 mL) to quench any remaining acetic anhydride.

-

Dilute the reaction mixture with an additional 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL).

-

Wash the organic layer with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or foam.

Scientist's Note: The NaHCO₃ wash is critical for removing acidic components, including excess acetic anhydride (which hydrolyzes to acetic acid) and the acetic acid byproduct. The brine wash helps to remove residual water from the organic phase.

Step 4: Purification

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of 0% to 5% methanol in dichloromethane.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine as a white solid or foam. A typical yield for this type of reaction is in the range of 85-95%.

Characterization and Validation

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

| Analysis Technique | Expected Result |

| ¹H NMR | Appearance of two sharp singlets around δ 2.1-2.2 ppm, corresponding to the two acetyl methyl groups. Downfield shift of H-3' and H-5'/5'' protons compared to the starting material due to the deshielding effect of the acetyl groups. |

| ¹³C NMR | Appearance of two new signals around δ 170 ppm for the carbonyl carbons of the acetyl groups and two signals around δ 21 ppm for the methyl carbons of the acetyl groups. |

| ¹⁹F NMR | A signal characteristic of the 5-fluoro-uracil moiety, likely a doublet due to coupling with H-6. |

| Mass Spectrometry (ESI-MS) | Calculation of the exact mass for C₁₄H₁₇FN₂O₈. Expected [M+H]⁺ or [M+Na]⁺ ion peak corresponding to this mass. |

| Appearance | White to off-white solid or foam. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction.2. Hydrolysis of acetic anhydride.3. Loss of product during workup. | 1. Increase reaction time or slightly warm the reaction.2. Ensure all glassware is oven-dried and use fresh anhydrous solvents.3. Be careful during extractions; perform back-extractions of the aqueous layers if necessary. |

| Incomplete Reaction | Insufficient catalyst or reaction time. | Add an additional small portion of DMAP. Allow the reaction to stir for a longer period. |

| Presence of Mono-acetylated Product | Insufficient acetic anhydride or short reaction time. | Use a slight excess of acetic anhydride and ensure the reaction runs to completion as monitored by TLC. |

| Product is an Oil, Not a Solid | Residual solvent or minor impurities. | Co-evaporate with a solvent like toluene to remove residual DCM. Ensure high purity via careful chromatography. |

Safety Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

-

Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

DMAP: Toxic. Avoid skin contact and inhalation.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This guide outlines a robust and high-yielding protocol for the synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. By understanding the underlying catalytic mechanism and the rationale for each procedural step, researchers can confidently and reproducibly synthesize this valuable compound. The detailed purification and characterization guidelines provide a framework for ensuring the high purity required for subsequent applications in medicinal chemistry and drug development.

References

- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). Ningbo Inno Pharmchem Co.,Ltd.

- Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech Co., Ltd.

- Boppisetti, J. K. DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University.

- 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent. (2023, April 14). ChemicalBook.

- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate.

- Beránek, J., & Hrebabecký, H. (1976). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387-99.

- Procedure to obtain the 3',5'-di-O-acetyl-5-formyl- 2'-deoxyuridine. Redalyc.

- The acetylation of a series of free nucleosides. ResearchGate.

- The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. (2022, July 6). ResearchGate.

- Selective Acylation of Nucleosides, Nucleotides and Glycerol-‐3-‐ phosphocholine in Water. UCL Discovery.

- NMR conformational analysis of p-tolyl furanopyrimidine 2'-deoxyribonucleoside and crystal structure of its 3',5'-di-O-acetyl derivative. (2005, February 15). Bioorganic & Medicinal Chemistry, 13(4), 1231-8.

-

Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][2][4][6]triazines with Alkyl. Journal of Chemical and Pharmaceutical Research. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Efficient Catalyst DMAP [en.highfine.com]

- 3. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]

Technical Guide: Mechanism of Action of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Executive Summary

This technical guide details the pharmacodynamics and cellular processing of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine . This molecule represents a sophisticated "Trojan Horse" strategy in nucleoside chemistry, combining a lipophilic prodrug architecture with a metabolically stable, RNA-selective warhead.

Unlike canonical 5-Fluorouracil (5-FU) therapeutics that primarily target Thymidylate Synthase (TS) via DNA pathways, this analog is engineered to bypass nucleoside transporters, undergo intracellular activation, and exclusively disrupt RNA dynamics due to the 2'-O-methyl blockade of Ribonucleotide Reductase (RNR).

Molecular Architecture & Chemical Biology

To understand the mechanism, one must first deconstruct the three distinct functional modifications applied to the uridine scaffold.

| Component | Chemical Modification | Functional Role |

| Base | 5-Fluoro (5-F) | The Warhead: Mimics Uracil but introduces steric and electronic perturbations. The fluorine atom (Van der Waals radius 1.47 Å) is slightly larger than Hydrogen (1.20 Å) but much smaller than the Methyl group of Thymine, allowing it to "trick" enzymes while altering pKa and base-stacking properties. |

| Sugar | 2'-O-Methyl (2'-OMe) | The Selector: Locks the ribose in a C3'-endo (North) conformation, favoring A-form RNA helices. Critically, it prevents the conversion to deoxyribonucleotides by RNR, restricting the drug's activity to the RNA pool (mRNA, tRNA, rRNA). |

| Protecting Groups | 3',5'-Di-O-Acetyl | The Delivery System: Masks the polar hydroxyl groups, significantly increasing lipophilicity (LogP). This enables passive diffusion across lipid bilayers, bypassing the rate-limiting dependence on Nucleoside Transporters (hENT/hCNT). |

Step-by-Step Mechanism of Action

The biological activity of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine follows a strict four-stage cascade: Permeation, Bioactivation, Anabolism, and RNA Integration.

Phase I: Cellular Entry (The "Bypass")

Standard nucleosides are polar and require transporters (SLC29A/SLC28A families) to enter the cell. Downregulation of these transporters is a common resistance mechanism in cancer.

-

Mechanism: The 3',5'-di-acetyl esterification renders the molecule charge-neutral and lipophilic.

-

Result: It enters the cell via passive diffusion , saturating the cytoplasm regardless of transporter expression levels.

Phase II: Bioactivation (The "Unmasking")

Once intracellular, the molecule is pharmacologically inert until the acetyl masks are removed.

-

Enzymatic Driver: Carboxylesterases (CES1/CES2) and intracellular lipases.

-

Reaction: Rapid hydrolysis of the ester bonds at the 3' and 5' positions.

-

Product: Free 5-fluoro-2'-O-methyluridine .

-

Note: This step is pH-dependent and relies on high esterase activity, which is often upregulated in hepatic and neoplastic tissues.

Phase III: Metabolic Anabolism (The "Kinase Cascade")

The liberated nucleoside must be phosphorylated to become a substrate for polymerases.

-

First Phosphorylation: Catalyzed by Uridine-Cytidine Kinase (UCK1/2) . This is often the rate-limiting step. The 2'-O-Me modification can reduce affinity for UCK compared to native uridine, but the high intracellular concentration achieved via prodrug delivery compensates for this.

-

Product: 5-Fluoro-2'-O-methyl-UMP.[]

-

-

Poly-phosphorylation: Sequential action by UMP-CMP kinase and Nucleoside Diphosphate Kinase (NDPK).

-

Final Active Species:5-Fluoro-2'-O-methyl-UTP .

-

Phase IV: The Terminal Effect (RNA Dysfunction)

Unlike 5-FU, which is converted to FdUMP to inhibit DNA synthesis, the 2'-O-methyl group prevents the action of Ribonucleotide Reductase. The triphosphate (5-F-2'-O-Me-UTP) competes with UTP for incorporation into RNA by RNA Polymerases (I, II, and III).

Mechanisms of Toxicity:

-

Translation Inhibition: Incorporation into mRNA creates "unreadable" codons or alters secondary structure, stalling the ribosome.

-

Spliceosome Disruption: The 2'-O-Me modification stabilizes the sugar backbone against nucleases but alters the flexibility required for snRNA function in splicing.

-

tRNA Pseudouridylation Blockade: The 5-Fluoro substitution at the C5 position prevents the isomerization of Uridine to Pseudouridine (which requires C5 proton abstraction), leading to defective tRNA and protein synthesis errors.

Visualization: The Activation Pathway

The following diagram illustrates the unidirectional flow from prodrug entry to RNA-mediated cytotoxicity.

Caption: Pathway showing passive entry, esterase-mediated activation, and exclusive RNA targeting due to RNR blockade.

Experimental Protocol: In Vitro Validation

To validate the mechanism of this specific compound, researchers must control for esterase activity. A standard cytotoxicity assay in cell-free media will fail because the prodrug cannot be activated outside the cell.

Protocol: Esterase-Dependent Cytotoxicity Assay

Objective: Confirm that toxicity is dependent on intracellular deacetylation and RNA incorporation.

Materials:

-

Compound: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (dissolved in DMSO).

-

Control A: 5-Fluoro-2'-O-methyluridine (Non-prodrug parent).

-

Control B: 5-Fluorouracil (DNA/RNA dual actor).[2]

-

Inhibitor: BNPP (Bis-p-nitrophenyl phosphate), a specific carboxylesterase inhibitor.

Workflow:

-

Preparation: Seed HeLa or HepG2 cells (high esterase activity) in 96-well plates.

-

Inhibition Step: Pre-treat half the wells with 100 µM BNPP for 1 hour to inhibit intracellular esterases.

-

Treatment: Add graded concentrations (0.1 µM – 100 µM) of the acetylated prodrug and controls.

-

Incubation: Incubate for 48–72 hours.

-

Readout: Measure cell viability via ATP-based assay (e.g., CellTiter-Glo).

Expected Results (Self-Validating Logic):

-

Without BNPP: The acetylated prodrug should show high potency (low IC50) due to enhanced permeability.

-

With BNPP: The acetylated prodrug's toxicity should significantly decrease (IC50 increases), proving that deacetylation is required for activity.

-

Control A: Should show lower potency than the prodrug (poor permeability) but be unaffected by BNPP.

Comparative Pharmacology

| Feature | 5-Fluorouracil (5-FU) | 3',5'-Di-O-Acetyl-5-F-2'-OMe-U |

| Primary Target | Thymidylate Synthase (DNA) | RNA Polymerase / Translation |

| Cell Entry | Transporter Dependent | Passive Diffusion (Lipophilic) |

| Metabolic Fate | Converted to FdUMP (DNA) & FUTP (RNA) | Exclusively FUTP Analog (RNA) |

| RNR Interaction | Substrate (becomes dNTP) | Inhibitor/Non-substrate (Blocked) |

| Resistance Profile | Vulnerable to Transporter downregulation | Bypasses Transporter resistance |

References

-

Prodrug Strategies in Nucleoside Antivirals. Source: RSC Publishing [Link] Relevance: Establishes the mechanism of di-acetyl ester prodrugs for enhancing nucleoside permeability.

-

Metabolism and Mechanism of Action of 5-Fluorouracil. Source: Nature Reviews Cancer [Link] Relevance: Defines the canonical 5-FU pathway and the role of FdUMP vs FUTP.

-

Chemical Modifications to RNA: 2'-O-Methylation. Source: Nucleic Acids Research [Link] Relevance: Explains the structural impact of 2'-O-Me on sugar pucker and RNR resistance.

-

Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. Source: PubMed / NIH [Link] Relevance: Validates the enzymatic cleavage of ester masks by CES1.

Sources

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine chemical properties

Topic: 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Chemical Properties, Synthesis, and Applications in Oligonucleotide Chemistry[1]

Executive Summary & Chemical Identity

3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine (CAS: 869355-34-0) is a specialized nucleoside intermediate used primarily in the development of modified RNA therapeutics (siRNA, aptamers) and as a metabolic probe.[][2] It combines three critical structural modifications:

-

5-Fluoro Base: Provides electronic modification and 19F NMR handle.[]

-

2'-O-Methyl Ribose: Confers nuclease resistance and alters sugar pucker (C3'-endo bias).[]

-

3',5'-Di-O-Acetyl Protection: Enhances lipophilicity for purification and acts as a transient protecting group strategy during synthesis.[]

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, designed for application scientists in medicinal chemistry.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | [(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate |

| Molecular Formula | C₁₄H₁₇FN₂O₈ |

| Molecular Weight | 360.29 g/mol |

| CAS Number | 869355-34-0 |

| Physical State | White to off-white crystalline powder or foam |

| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Low solubility in Water |

| LogP (Predicted) | ~0.5 – 1.2 (Lipophilic shift due to acetyls) |

| pKa (Base) | ~7.8 (N3-H), acidic due to electron-withdrawing fluorine |

Synthetic Utility & Reaction Pathways[1][6][7][8]

The Role of Acetylation

The acetylation of 5-fluoro-2'-O-methyluridine is not merely for protection; it serves a kinetic and thermodynamic purpose in synthesis:

-

Solubility Modulation: The parent nucleoside is highly polar. Acetylation renders the molecule soluble in standard organic solvents (DCM, THF), facilitating silica gel chromatography.

-

Orthogonal Protection: Acetyl esters are stable to mild acidic conditions (used in DMT removal) but are rapidly cleaved by basic conditions (ammonia/methylamine), making them suitable for "base-labile" protection strategies.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the di-acetylated intermediate and its downstream conversion or deprotection pathways.

Figure 1: Synthetic pathway for the acetylation of 5-fluoro-2'-O-methyluridine and downstream applications.

Experimental Protocols

Synthesis of 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine

Rationale: This protocol uses acetic anhydride in pyridine.[] Pyridine acts as both the solvent and the nucleophilic catalyst (forming the N-acetylpyridinium intermediate), ensuring complete esterification of the 3' and 5' hydroxyls.

Materials:

-

5-Fluoro-2'-O-methyluridine (1.0 eq)[]

-

Acetic Anhydride (3.0 eq)

-

Anhydrous Pyridine (Solvent volume: ~10 mL per gram of nucleoside)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Drying: Co-evaporate the starting nucleoside (5-Fluoro-2'-O-methyluridine) with anhydrous pyridine (2x) to remove trace water, which hydrolyzes the acetylating agent.[]

-

Reaction: Suspend the dried nucleoside in anhydrous pyridine under an Argon atmosphere.

-

Addition: Add Acetic Anhydride dropwise at 0°C.

-

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The product will have a significantly higher R_f than the starting material.

-

Quenching: Cool to 0°C and add ice-cold water (2 mL) to quench excess anhydride. Stir for 15 minutes.

-

Work-up: Concentrate the mixture under reduced pressure to a syrup. Co-evaporate with toluene (3x) to remove residual pyridine (azeotrope).

-

Extraction: Dissolve residue in DCM and wash with saturated NaHCO₃ (to neutralize acid) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, the following spectral features must be observed. If these are absent, the reaction has failed or deacetylation occurred.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | Singlet ~2.0–2.1 ppm (6H) | Confirms presence of two acetyl methyl groups.[] |

| ¹H NMR | Doublet ~8.0 ppm (J_H-F coupling) | Confirms integrity of 5-Fluoro base (H6 proton).[] |

| ¹H NMR | Singlet ~3.4 ppm (3H) | Confirms retention of 2'-O-Methyl group.[] |

| ¹⁹F NMR | Singlet ~ -165 to -168 ppm | Diagnostic for 5-Fluorouracil core.[] |

| Mass Spec (ESI) | [M+H]⁺ ≈ 361.3 or [M+Na]⁺ ≈ 383.3 | Confirms molecular weight of di-acetylated product. |

Therapeutic & Research Context

2'-O-Methyl Modification

The 2'-O-methyl group is a "gold standard" modification in RNA therapeutics.[] Unlike DNA (2'-H) or RNA (2'-OH), the 2'-O-Me:

-

Prevents Hydrolysis: Blocks the nucleophilic attack of the 2'-OH on the phosphodiester backbone, rendering the oligonucleotide resistant to alkaline hydrolysis and nucleases.

-

Immune Evasion: Reduces the immunogenicity of siRNA by mimicking endogenous mRNA caps.

5-Fluoro Substitution

The introduction of fluorine at the 5-position of the uracil ring has profound electronic effects:

-

pKa Shift: Fluorine is electron-withdrawing, lowering the pKa of the N3 proton. This increases the acidity and hydrogen-bonding strength of the base pair.[]

-

Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic Uracil sterically while altering electronic properties.

-

¹⁹F NMR Probe: This isotope is 100% naturally abundant and has no background signal in biological tissues, making this compound an excellent tracer for metabolic studies.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential germ cell mutagen (due to 5-fluoro base analog nature).[]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of acetyl groups.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrofluoric acid) generation upon combustion.

References

-

PubChem. (n.d.). 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine (Analogous Chemistry).[][2][3] National Library of Medicine. Retrieved from [Link]

-

ChemWhat. (n.d.). 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine CAS 869355-34-0 Data.[][2] Retrieved from [Link]

-

Beránek, J., & Hřebabecký, H. (1976).[4][5] Acetylation and cleavage of purine nucleosides.[6][4][7][5] Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine.[][6][4] Nucleic Acids Research, 3(5), 1387–1399.[4] Retrieved from [Link]

Sources

- 2. 3′,5′-二-O-乙醯基-5-氟-2′-O-甲基尿苷 CAS號:869355-34-0 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 3. 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | C13H15FN2O7 | CID 12790164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

A Prospective Analysis of the Antiviral Spectrum of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine: A Technical Guide for Drug Development Professionals

Disclaimer: This technical guide is a prospective analysis based on the known biological activities of structurally related nucleoside analogs. As of the date of this publication, comprehensive antiviral testing data for 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is not publicly available. This document is intended to provide a scientifically grounded framework for its potential synthesis, evaluation, and application in antiviral research.

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases. This guide delves into the therapeutic potential of a novel, yet uncharacterized, molecule: 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. By dissecting its constituent chemical moieties—a 5-fluorouridine base, a 2'-O-methylated ribose, and 3',5'-di-O-acetyl prodrug groups—we can postulate its mechanism of action and predict a promising antiviral spectrum. This document provides a comprehensive roadmap for researchers, from chemical synthesis and in vitro screening to mechanistic elucidation, to unlock the potential of this next-generation antiviral candidate.

Introduction: Rationale for a Trifecta of Antiviral Moieties

The rational design of antiviral agents often involves the strategic combination of chemical features known to confer specific advantageous properties. 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is an exemplary case, integrating three key functionalities:

-

5-Fluorouracil Core: The parent nucleobase, 5-fluorouracil (5-FU), is a well-established antimetabolite. Its mechanism of action often involves the inhibition of thymidylate synthase, a critical enzyme in nucleotide synthesis, thereby disrupting DNA and RNA replication.[1] This moiety provides a foundational cytotoxic potential against rapidly replicating viruses.

-

2'-O-Methyl Ribose Modification: The 2'-O-methylation of the ribose sugar is a hallmark of several potent antiviral nucleoside analogs, including the blockbuster drug sofosbuvir (a 2'-fluoro-2'-C-methyluridine derivative).[2] This modification can enhance the molecule's affinity for viral RNA-dependent RNA polymerases (RdRp) while potentially reducing its recognition by host enzymes, thus improving selectivity and reducing toxicity.[2] Furthermore, 2'-O-methylation of viral RNA is a known mechanism for evading the host's innate immune response.[3]

-

3',5'-di-O-acetyl Prodrug Strategy: The hydroxyl groups at the 3' and 5' positions of the ribose are acetylated. These ester linkages are designed to be cleaved by intracellular esterases, releasing the active nucleoside within the target cell. This prodrug approach enhances the lipophilicity of the compound, facilitating its passage across the cell membrane and improving bioavailability.[4]

The convergence of these three features suggests that 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a promising prodrug of a potentially potent and selective antiviral agent.

Postulated Mechanism of Action

We hypothesize a multi-stage mechanism of action for 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, initiated upon its entry into a virus-infected host cell.

-

Cellular Uptake and Activation: The lipophilic di-O-acetylated prodrug passively diffuses across the cell membrane.

-

Intracellular Cleavage: Host cell esterases hydrolyze the acetyl groups at the 3' and 5' positions, releasing the active nucleoside, 5-fluoro-2'-O-methyluridine.

-

Anabolic Phosphorylation: Cellular kinases phosphorylate the free 5'-hydroxyl group to yield the monophosphate, diphosphate, and ultimately the active triphosphate form: 5-fluoro-2'-O-methyluridine triphosphate.

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The triphosphate analog is recognized as a substrate by the viral RdRp and is incorporated into the nascent viral RNA chain. The presence of the 2'-O-methyl group is predicted to act as a chain terminator, preventing the addition of the next nucleotide and halting viral replication.

Caption: Postulated mechanism of action of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

Prospective Antiviral Spectrum

Based on the activities of related 2'-O-methylated and 5-fluorinated nucleoside analogs, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is predicted to exhibit broad-spectrum activity against RNA viruses, particularly those heavily reliant on an RdRp for replication.

| Viral Family/Genus | Target Virus(es) | Rationale for Susceptibility |

| Flaviviridae | Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever Virus (YFV) | The RdRp of flaviviruses is a validated target for nucleoside analogs. The 2'-O-methyl modification may enhance binding and inhibition.[2] |

| Coronaviridae | SARS-CoV-2, MERS-CoV | Coronaviral RdRp is susceptible to inhibition by nucleoside analogs. The 2'-O-methyl group could mimic the natural 2'-O-methylation of the viral RNA cap, potentially enhancing interaction with the polymerase complex. |

| Orthomyxoviridae | Influenza A and B viruses | The influenza virus RdRp is a prime target for antiviral intervention. Nucleoside analogs can disrupt viral RNA synthesis. |

| Picornaviridae | Enterovirus, Rhinovirus | The RdRp of picornaviruses is a known target for nucleoside inhibitors. |

Experimental Protocols

Synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine

A plausible synthetic route would involve the acetylation of commercially available or synthesized 5-fluoro-2'-O-methyluridine.

Materials:

-

5-fluoro-2'-O-methyluridine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve 5-fluoro-2'-O-methyluridine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antiviral Activity and Cytotoxicity Assays

A tiered approach is recommended to efficiently screen for antiviral activity and assess cytotoxicity.

Cell Lines and Viruses:

-

Vero E6 cells: For SARS-CoV-2, DENV, ZIKV

-

Huh-7 cells: For Flaviviridae

-

MDCK cells: For Influenza A and B viruses

-

HeLa cells: For Picornaviridae

-

A non-susceptible cell line (e.g., HEK293T) for cytotoxicity assessment.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Seed 96-well plates with the appropriate host cells and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the growth medium from the cell plates and add the compound dilutions.

-

Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.

-

Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

-

Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates greater antiviral specificity.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion and Future Directions

3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine stands as a molecule of significant interest at the intersection of proven antiviral strategies. The combination of a 5-fluorouracil base, a 2'-O-methylated ribose, and a di-acetyl prodrug configuration provides a strong rationale for its investigation as a broad-spectrum antiviral agent. The experimental framework outlined in this guide offers a clear path for its synthesis, in vitro evaluation, and mechanistic studies. Future research should focus on confirming its postulated mechanism of action, expanding the antiviral screening to a wider panel of viruses, and, if promising, advancing the lead compound into preclinical animal models to assess its in vivo efficacy and pharmacokinetic profile.

References

- De Clercq, E. (2004). Antivirals and antiviral strategies. Nature Reviews Microbiology, 2(9), 704-720.

- Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. Available at: [Link]

- Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Otto, M. J. (2012). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of medicinal chemistry, 55(4), 1650-1661.

- Eyer, L., Nencka, R., De Clercq, E., Seley-Radtke, K. L., & Růžek, D. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral chemistry & chemotherapy, 26, 2040206618761291.

- Pruijssers, A. J., & Denison, M. R. (2019). Nucleoside analogues for the treatment of coronavirus infections. Current opinion in virology, 35, 57-62.

- De Clercq, E. (2010). Anti-influenza drugs: a story of nucleosides and nucleotides. Molecules, 15(7), 4858-4877.

- Uhlmann, E., & Peyman, A. (1990). Antisense oligonucleotides: a new therapeutic principle. Chemical reviews, 90(4), 543-584.

- Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., ... & Diamond, M. S. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT1.

- Götte, M. (2010). The distinct contributions of the RNA-dependent RNA polymerase and the 3' to 5' exoribonuclease to the fidelity of RNA replication in coronaviruses. Journal of virology, 84(21), 11030-11033.

-

Farquhar, D., Khan, S., Srivastva, D. N., & Saunders, P. P. (1994). Synthesis and antitumor evaluation of bis [(pivaloyloxy) methyl] 2'-deoxy-5-fluorouridine 5'-monophosphate (FdUMP): a strategy to introduce nucleotides into cells. Journal of medicinal chemistry, 37(23), 3902-3909. Available at: [Link]

- Mehellou, Y., & De Clercq, E. (2010). Twenty-five years of anti-HIV drug discovery: where are we now and where are we going?. Journal of medicinal chemistry, 53(2), 521-538.

- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 35. Synthesis of 5-fluoro-and 5-bromo-2'-O-methyluridine and 5-fluoro-2'-O-methylcytidine. Canadian Journal of Chemistry, 59(17), 2608-2611.

- Smee, D. F., Bailey, K. W., Wong, M. H., & Sidwell, R. W. (2002). A topical fomivirsen-like antisense oligodeoxynucleotide is a potent inhibitor of herpes simplex virus type 1 in vitro and in vivo. Antiviral Research, 54(2), 115-124.

-

Isono, T., & Suzuki, S. (1981). Antitumor activity of 3', 5'-diesters of 5-fluoro-2'-deoxyuridine against murine leukemia L1210 cells. Cancer chemotherapy and pharmacology, 6(1), 19-23. Available at: [Link]

Sources

A Technical Guide to 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Prodrug Strategy for Enhanced Nucleoside Efficacy

Abstract

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy, however, is often hampered by poor pharmacokinetic properties, including low membrane permeability and rapid metabolism. The parent compound, 5-fluoro-2'-O-methyluridine, is a promising therapeutic agent whose clinical utility is limited by these challenges. This technical guide details the rationale, synthesis, and evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a prodrug designed to overcome these limitations. By masking the polar hydroxyl groups at the 3' and 5' positions with acetyl esters, this lipophilic prodrug strategy aims to enhance cellular uptake and bioavailability. The subsequent intracellular cleavage by ubiquitous esterases releases the active 5-fluoro-2'-O-methyluridine, enabling targeted delivery and improved therapeutic potential. This document provides in-depth protocols and mechanistic insights for researchers in drug development and medicinal chemistry.

Introduction: The Prodrug Approach in Nucleoside Therapeutics

The therapeutic success of nucleoside analogs is often a double-edged sword. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes like DNA and RNA synthesis, making them potent therapeutic agents.[1][2] However, this same hydrophilicity, essential for their mechanism of action, significantly impedes their ability to cross lipophilic cell membranes, resulting in poor oral bioavailability and limited cellular penetration.[3][4]

A well-established strategy to circumvent these pharmacokinetic hurdles is the prodrug approach.[5][6] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent.[5] For nucleoside analogs, a common and effective modification is the esterification of the free hydroxyl groups on the ribose sugar moiety.[3][4] This chemical modification masks the polar nature of the hydroxyls, increasing the overall lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across the gastrointestinal tract and cellular membranes, leading to improved absorption and cellular uptake.[6]

Once inside the target cell, the ester bonds are readily hydrolyzed by a wide spectrum of intracellular esterases, regenerating the active nucleoside analog precisely where its therapeutic action is required.[7][8][] This guide focuses on a specific application of this strategy: the di-acetylation of 5-fluoro-2'-O-methyluridine to create a more effective drug candidate.

The Parent Compound: 5-fluoro-2'-O-methyluridine

The parent compound belongs to the family of fluoropyrimidines, which includes the widely used anticancer drug 5-fluorouracil (5-FU).[1] The mechanism of action for these compounds generally involves their metabolic conversion into active nucleotides that either inhibit essential enzymes or are incorporated into RNA and DNA, leading to cytotoxicity.[1][10]

-

5-Fluorination: The fluorine atom at the C5 position of the uracil base is critical. The active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][10] Inhibition of TS leads to a depletion of the DNA building blocks, arresting cell division.

-

2'-O-methylation: The 2'-O-methyl modification on the ribose ring provides several advantages. It can confer stability against degradation by certain nucleases and can modulate the binding affinity to target enzymes, such as viral RNA-dependent RNA polymerases. This modification is a key feature in some antiviral nucleoside analogs.[11]

Despite its therapeutic potential, the free 5-fluoro-2'-O-methyluridine suffers from the classic drawbacks of nucleoside analogs: high polarity and consequently, poor membrane permeability. This necessitates the exploration of a prodrug form to enhance its drug-like properties.

The Prodrug: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Rationale for Di-Acetylation

The selection of acetyl groups as pro-moieties for the 3' and 5' hydroxyl positions is a deliberate and strategic choice.

-

Increased Lipophilicity: Acetyl groups are small, non-polar moieties that effectively mask the hydrogen-bonding capacity of the hydroxyl groups, significantly increasing the molecule's overall lipophilicity. This is a primary driver for improved passive diffusion across biological membranes.[3][12]

-

Esterase-Mediated Cleavage: Acetyl esters are excellent substrates for a broad range of endogenous carboxylesterases present in high concentrations within cells, plasma, and the liver.[7][] This ensures efficient and rapid conversion of the prodrug into its active form following absorption and cellular uptake.

-

Biocompatible Byproducts: The hydrolysis of the acetyl esters releases acetic acid, a natural and readily metabolized bodily constituent, minimizing the potential for toxicity from the pro-moiety.

The di-acetylation strategy thus represents a balanced approach, providing a substantial boost in lipophilicity while ensuring efficient and clean conversion to the active parent drug.

Mechanism of Activation: An Esterase-Driven Conversion

The therapeutic action of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is entirely dependent on its conversion to the active parent drug. This process is a classic example of enzyme-mediated prodrug activation.[8] After the lipophilic prodrug crosses the cell membrane, it becomes a substrate for intracellular carboxylesterases. These enzymes catalyze the hydrolysis of the two ester bonds, sequentially removing the acetyl groups from the 3' and 5' positions and releasing the active 5-fluoro-2'-O-methyluridine.

Caption: Prodrug activation pathway.

Synthesis and Characterization

The synthesis of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a straightforward esterification reaction. The protocol below provides a general methodology that can be optimized for scale and purity requirements.

Synthesis Workflow

Caption: General synthesis workflow for the prodrug.

Detailed Synthesis Protocol

Disclaimer: This protocol is a representative example. All chemical syntheses should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-fluoro-2'-O-methyluridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 10-20 mL per gram of starting material).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.5 - 3.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add methanol to quench the excess acetic anhydride.

-

Solvent Removal: Remove the pyridine and other volatiles under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acetic acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess final purity using HPLC.

Pharmacokinetic and Pharmacodynamic Evaluation

A comprehensive evaluation is critical to validate the prodrug strategy. This involves comparing the physicochemical properties, metabolic stability, cellular permeability, and biological activity of the prodrug against the parent compound.

Physicochemical Properties

| Property | 5-fluoro-2'-O-methyluridine (Parent) | 3',5'-DI-O-Acetyl Prodrug | Rationale for Change |

| Molecular Weight | Lower | Higher (+84 Da) | Addition of two acetyl groups. |

| Polarity | High | Low | Masking of two polar hydroxyl groups. |

| Lipophilicity (LogP) | Low (Predicted < 0) | Higher (Predicted > 1) | Increased non-polar character enhances membrane permeability. |

| Aqueous Solubility | High | Low | Increased lipophilicity reduces solubility in water. |

In Vitro Evaluation Protocol

The following workflow outlines the key steps to assess and compare the biological activity of the prodrug and its parent compound in a cell-based assay (e.g., antiviral or anticancer).

Caption: Workflow for in vitro biological evaluation.

-

Efficacy (EC₅₀/IC₅₀): The half-maximal effective or inhibitory concentration is determined to measure the potency of the compounds. In many cases, the prodrug will show similar or slightly lower potency in vitro compared to the parent drug, as the assay duration must be sufficient for intracellular conversion.[12][13]

-

Cytotoxicity (CC₅₀): The half-maximal cytotoxic concentration is measured in parallel on uninfected or non-cancerous cells to determine the compound's therapeutic index (TI = CC₅₀/EC₅₀). A key goal is to maintain or improve the therapeutic index.[14]

-

Metabolic Stability: The stability of the prodrug is assessed by incubating it with liver microsomes or in plasma.[12] The prodrug is expected to be relatively stable in plasma but readily metabolized by liver microsomes, which are rich in esterases.

-

Permeability Assay: Assays using Caco-2 cell monolayers can be used to directly measure the permeability of the prodrug and parent compound, providing a quantitative assessment of the improvement in membrane transport.

Analytical Methods for Pharmacokinetic Studies

To analyze the concentration of the prodrug and the released parent drug in biological matrices (plasma, tissue homogenates), a sensitive and specific analytical method is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[15][16][17]

| Parameter | Description | Typical Conditions |

| Sample Preparation | Protein precipitation followed by liquid-liquid or solid-phase extraction. | Precipitate with Acetonitrile; Extract with Ethyl Acetate.[18] |

| Chromatography | Reversed-phase HPLC column. | C18 column with a water/acetonitrile or water/methanol gradient containing formic acid. |

| Ionization | Electrospray Ionization (ESI), positive or negative mode. | ESI negative mode is often effective for uracil analogs.[17] |

| Mass Spectrometry | Multiple Reaction Monitoring (MRM). | Monitor specific precursor-to-product ion transitions for the prodrug and the parent drug for high specificity and sensitivity. |

| Internal Standard | A stable isotope-labeled version of the analyte. | e.g., ¹³C,¹⁵N₂-labeled 5-fluoro-2'-O-methyluridine. |

| Limit of Quantitation | Low ng/mL to pg/mL range. | Sufficient to characterize the full pharmacokinetic profile.[19] |

Conclusion and Future Perspectives

The transformation of 5-fluoro-2'-O-methyluridine into its 3',5'-di-O-acetylated prodrug is a prime example of a rational drug design strategy aimed at overcoming fundamental pharmacokinetic barriers. By increasing lipophilicity, this approach is designed to enhance oral bioavailability and cellular penetration, two critical determinants of a drug's clinical success. The reliance on ubiquitous intracellular esterases for bioactivation provides a robust and efficient mechanism for releasing the active therapeutic agent at its site of action.

Future work should focus on comprehensive in vivo studies in relevant animal models to confirm the anticipated improvements in the pharmacokinetic profile and to demonstrate superior efficacy and safety compared to the parent compound. Further optimization, such as exploring different ester pro-moieties, could fine-tune the rate of hydrolysis and tissue distribution, potentially leading to even more effective and targeted therapies. This well-established prodrug strategy holds significant promise for unlocking the full therapeutic potential of 5-fluoro-2'-O-methyluridine and other promising nucleoside analogs.

References

- Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC.

- Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH) | PNAS.

- Esterase activity profiling and the esterase prodrug strategy proposed... - ResearchGate.

- Prodrug Activation Str

- Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH) - PubMed. PubMed.

- Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-)

- In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species - MDPI. MDPI.

- Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC - NIH.

- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.

- Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors | ACS Pharmacology & Translational Science.

- In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species - PubMed. PubMed.

- Understanding the pharmacokinetics of prodrug and metabolite - KoreaMed Synapse. KoreaMed Synapse.

- Simultaneous determination of 5 - IRIS Unibas. University of Basel.

- Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. Royal Society of Chemistry.

- In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjug

- Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses | Antimicrobial Agents and Chemotherapy - ASM Journals. American Society for Microbiology.

- Current prodrug strategies for improving oral absorption of nucleoside analogues.

- novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results - PubMed. PubMed.

- How can prodrugs improve PK profiles? - Patsnap Synapse.

- Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibito - Semantic Scholar. Semantic Scholar.

- 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses | PNAS.

- Determination of 5-fluorocytosine, 5-fluorouracil, and 5-fluorouridine in hospital wastewater by liquid chromatography-mass spectrometry - PubMed. PubMed.

- A review of analytical methods for the determination of 5-fluorouracil in biological m

- Sofosbuvir - Wikipedia. Wikipedia.

- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI.

- A review of analytical methods for the determination of 5-fluorouracil in biological matrices.

- 3',5'-diesters of 5-fluoro-2'-deoxyuridine: synthesis and biological activity - PubMed. PubMed.

- Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - NVKC.

- CAS 158966-44-0 (3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine) - BOC Sciences. BOC Sciences.

Sources

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. pnas.org [pnas.org]

- 3. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. How can prodrugs improve PK profiles? [synapse.patsnap.com]

- 7. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 12. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nvkc.nl [nvkc.nl]

- 18. iris.unibas.it [iris.unibas.it]

- 19. Determination of 5-fluorocytosine, 5-fluorouracil, and 5-fluorouridine in hospital wastewater by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Modified Nucleosides

The strategic modification of nucleosides has long been a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. The parent compound, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, represents a promising scaffold for further drug discovery efforts. This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of its structural analogs, offering insights for researchers engaged in the development of novel therapeutics.

The rationale for exploring analogs of this molecule lies in the established bioactivity of its constituent modifications. The 5-fluorouracil (5-FU) moiety is a well-known antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis, and can be incorporated into RNA, disrupting its function.[1][2][3] The 2'-O-methyl modification on the ribose sugar is a common post-transcriptional modification in RNA that can enhance metabolic stability and modulate biological activity.[4][5] The 3' and 5' acetyl groups serve as prodrug moieties, improving cell permeability and potentially being cleaved by intracellular esterases to release the active nucleoside. By systematically modifying these three key positions—the 5-position of the uracil base, the 2'-position of the ribose sugar, and the 3' and 5' hydroxyl groups—researchers can fine-tune the compound's pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Structural Analog Development

The synthesis of structural analogs of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine involves a multi-step process that allows for the introduction of diverse chemical functionalities. A general synthetic approach begins with a suitably protected 5-fluorouridine starting material.

Core Synthesis Pathway

The synthesis of the parent compound and its analogs can be conceptualized through a convergent approach, where key modified building blocks are prepared and subsequently coupled.

Caption: General synthetic route to the parent compound.

A crucial step in this synthesis is the selective 2'-O-methylation of 5-fluorouridine. This can be achieved using various methylating agents, with the choice of reagent and reaction conditions being critical to avoid methylation at other positions, such as the N3-position of the uracil ring. Subsequent acetylation of the 3' and 5' hydroxyl groups is typically straightforward, often employing acetic anhydride in the presence of a base like pyridine.

PART 1: Analogs with Modifications at the 5-Position of the Uracil Base

Modifications at the 5-position of the pyrimidine ring can significantly impact the biological activity of nucleoside analogs.

Synthetic Approach:

-

Starting Material: Begin with a uridine derivative that has the desired substituent at the 5-position.

-

Fluorination (if necessary): If the starting material is not already fluorinated, direct fluorination of the uracil ring can be challenging. A more common approach is to start with a pre-fluorinated precursor.

-

Glycosylation: Couple the modified and fluorinated uracil base with a protected ribose sugar that already possesses the 2'-O-methyl group.

-

Deprotection and Acetylation: Remove any protecting groups from the sugar moiety and then perform the 3',5'-di-O-acetylation.

Table 1: Examples of 5-Position Modifications and their Rationale

| 5-Position Substituent | Rationale for Modification |

| -H (Uracil) | Removal of the fluorine atom to assess its contribution to activity and toxicity. |

| -CH3 (Thymine) | Mimicking the natural nucleoside thymidine to potentially alter enzyme recognition. |

| -I, -Br, -Cl | Halogen substitutions can modulate lipophilicity and electronic properties, potentially enhancing binding to target enzymes. |

| -CF3 (Trifluoromethyl) | The trifluoromethyl group is a strong electron-withdrawing group that can alter the pKa of the uracil ring and improve metabolic stability. |

| -Alkyl, -Aryl | Introduction of larger hydrophobic groups to explore additional binding interactions with the target protein. |

PART 2: Analogs with Modifications at the 2'-Position of the Ribose Sugar

The 2'-position of the ribose is a critical determinant of the sugar pucker conformation and can influence the molecule's interaction with polymerases and other enzymes.

Synthetic Approach:

-

Starting Material: Utilize a 5-fluorouridine derivative with the desired modification at the 2'-position.

-

Protection: Protect the 3' and 5' hydroxyl groups.

-

Acetylation: Acetylate the protected nucleoside.

-

Deprotection (if necessary): Selectively remove the 3' and 5' protecting groups to yield the final di-acetylated product.

Table 2: Examples of 2'-Position Modifications and their Rationale

| 2'-Position Substituent | Rationale for Modification |

| -OH (Ribose) | To evaluate the effect of the 2'-hydroxyl group on activity and compare it to the 2'-O-methyl analog. |

| -H (Deoxyribose) | To create a deoxyribonucleoside analog, which may be a better substrate for DNA polymerases or reverse transcriptases. |

| -F (Fluoro) | Introduction of a fluorine atom can alter the sugar pucker and increase metabolic stability. |

| -N3 (Azido) | The azido group can serve as a precursor for other functionalities via click chemistry or reduction to an amine. |

| -OCH2CH3 (Ethoxy) | To explore the effect of a slightly larger alkoxy group on activity. |

PART 3: Analogs with Modifications at the 3' and 5' Positions

The acetyl groups at the 3' and 5' positions are primarily for prodrug purposes. Replacing them with other acyl groups can modulate the rate of hydrolysis and, consequently, the release of the active nucleoside.

Synthetic Approach:

-

Starting Material: 2'-O-methyl-5-fluorouridine.

-

Acylation: React with the desired acid chloride or anhydride in the presence of a base to form the 3',5'-di-O-acyl derivative.

Table 3: Examples of 3' and 5'-Position Modifications and their Rationale

| 3' and 5'-Position Acyl Group | Rationale for Modification |

| -Benzoyl | A more sterically hindered and lipophilic ester, which may have a slower hydrolysis rate. |

| -Pivaloyl | A bulky ester group that can further slow down enzymatic cleavage. |

| -Long-chain fatty acyl (e.g., Palmitoyl) | To significantly increase lipophilicity and potentially target lipid-rich tissues or improve formulation in lipid-based delivery systems.[6] |

Purification and Structural Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized analogs.

Purification Workflow

Caption: A typical purification workflow for nucleoside analogs.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key signals to analyze include the anomeric proton (H-1'), the ribose protons, the methyl protons of the 2'-O-methyl group, the acetyl protons, and the H-6 proton of the uracil base.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹⁹F NMR: This is a crucial technique for fluorinated analogs. The chemical shift of the fluorine atom at the 5-position of the uracil ring is sensitive to its electronic environment and can be used to confirm the success of reactions at the base.[7][8]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the analog.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of the synthesized analogs with high accuracy.[9][10]

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information, such as the loss of the acetyl groups, the ribose sugar, or substituents from the uracil base.[11][12]

Table 4: Expected Spectroscopic Data for the Parent Compound

| Technique | Expected Key Signals/Fragments |

| ¹H NMR | Doublet for H-6 of uracil, singlet for 2'-O-CH₃, singlets for two acetyl CH₃ groups, signals for ribose protons. |

| ¹⁹F NMR | A singlet or a doublet (if coupled to H-6) in the characteristic region for a fluorine atom attached to a pyrimidine ring.[7] |

| ESI-MS | A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. |

| MS/MS | Fragmentation ions corresponding to the loss of acetic acid, the entire di-acetylated ribose moiety, or the 5-fluorouracil base. |

Biological Evaluation: Assessing Therapeutic Potential

The synthesized analogs should be evaluated for their biological activity in relevant in vitro assays.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][13][14][15][16]

Experimental Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the analog compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: The Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[17][18][19]

Experimental Protocol:

-

Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus for a short period (e.g., 1 hour).

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the synthesized analog.

-

Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the cells have been lysed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the analog compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity of the different analogs, researchers can establish a structure-activity relationship (SAR). This analysis provides valuable insights into which chemical features are important for activity and can guide the design of future, more potent and selective compounds.

Caption: The iterative process of SAR-guided drug discovery.

Conclusion and Future Directions

The systematic synthesis and evaluation of structural analogs of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine offer a promising avenue for the discovery of novel therapeutic agents. By leveraging the principles of medicinal chemistry and employing robust synthetic, analytical, and biological testing methodologies, researchers can rationally design and develop next-generation nucleoside analogs with improved therapeutic indices. Future work in this area could involve the exploration of more diverse and complex modifications, the use of computational modeling to predict binding interactions and ADME properties, and the investigation of novel drug delivery systems to enhance the targeted delivery of these potent compounds.

References

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

-

Beránek, J., & Hřebabecký, H. (1976). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]

- Lau, Y. Y., & Chan, T. W. D. (2001). Characterization of novel nucleoside analogs by electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 12(3), 310-317.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

-

Bánfalvi, G., Gáspár, R., & Mándi, A. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 153-162. [Link]

- Gale, E. A., & Balakrishnan, S. (2010). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine and 5-formylcytidine into RNA. University of Cambridge.

- Lin, T. S., & Prusoff, W. H. (1980). Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. Journal of Medicinal Chemistry, 23(8), 949-952.

- Burleson, F. G., Chambers, T. M., & Wiedbrauk, D. L. (1992).

- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.

- De Clercq, E. (2010). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Expert opinion on drug discovery, 5(4), 343-360.

- Gabelica, V., Rosu, F., & De Pauw, E. (2003). ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases. Journal of the American Society for Mass Spectrometry, 14(7), 734-743.

- Kianmehr, A., & Beiranvand, S. (2015). Development of a Plaque Reduction Assay as an Antiphage Activity Evaluation Method. Research in Molecular Medicine, 3(2), 49-52.

- BenchChem. (2023).

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- El-Haj, B. M., Al-Harthi, S., & Al-Amri, A. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(20), 2696-2705.

- Thermo Fisher Scientific. (n.d.). Quantitative Profiling of Nucleotides Using Capillary IC-MS/MS.

- University of Oxford. (n.d.).

- CD BioGlyco. (n.d.). 2',3',5'-Tri-O-acetyl-N3-methyluridine.

- Kumar, A., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.

- El-Haj, B. M., Al-Harthi, S., & Al-Amri, A. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(20), 2696-2705.

- Cebo, C., & Hirtz, C. (2015). Mass Spectrometry Based Methods for Analysis of Nucleosides as Antiviral Drugs and Potential Tumor Biomarkers. Current pharmaceutical analysis, 11(3), 176-190.

- LibreTexts. (2022). 6.

- Dasari, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Gati, J. C., & Kessel, D. (1985). 5'-O-palmitoyl- and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine--novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results.

- University of Arizona. (n.d.). 19Flourine NMR.

- Cebo, C., & Hirtz, C. (2015). Mass spectrometry based methods for analysis of nucleosides as antiviral drugs and potential tumor biomarkers. Current pharmaceutical analysis, 11(3), 176-190.

- Srivastava, P. C. (1999). U.S. Patent No. 5,962,675. U.S.

- Kojima, C., et al. (2012). 19F-NMR, 1H-NMR, and fluorescence studies of interaction between 5-fluorouracil and polyglycerol dendrimers. Journal of controlled release, 163(2), 221-227.

- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.

- Wikipedia. (2023).